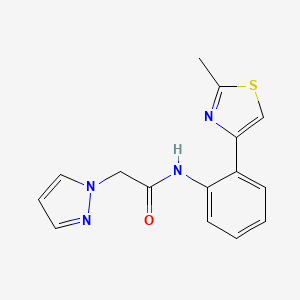

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide

CAS No.: 1797904-04-1

Cat. No.: VC7739386

Molecular Formula: C15H14N4OS

Molecular Weight: 298.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797904-04-1 |

|---|---|

| Molecular Formula | C15H14N4OS |

| Molecular Weight | 298.36 |

| IUPAC Name | N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-pyrazol-1-ylacetamide |

| Standard InChI | InChI=1S/C15H14N4OS/c1-11-17-14(10-21-11)12-5-2-3-6-13(12)18-15(20)9-19-8-4-7-16-19/h2-8,10H,9H2,1H3,(H,18,20) |

| Standard InChI Key | KDFRPXJTKXLFLM-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C=CC=N3 |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound features a central acetamide backbone (CH3CONH-) connecting two aromatic systems:

-

2-(2-Methylthiazol-4-yl)phenyl group: A phenyl ring substituted at the 2-position with a 2-methylthiazole heterocycle. Thiazoles are five-membered rings containing nitrogen and sulfur atoms, with the methyl group at position 2 likely influencing electronic and steric properties .

-

1H-Pyrazol-1-yl group: A pyrazole ring (two adjacent nitrogen atoms) attached via the 1-position nitrogen to the acetamide's methylene group. Pyrazoles are known for hydrogen-bonding capabilities and metabolic stability.

The molecular formula is deduced as C16H14N4OS (molecular weight: 326.38 g/mol), with a calculated partition coefficient (LogP) of ~2.1–2.7, suggesting moderate lipophilicity suitable for cellular permeability .

Synthetic Pathways

Based on analogous compounds , a plausible synthesis involves:

-

Thiazole Formation: Condensation of 2-aminophenol with methyl-substituted α-haloketones to generate the 2-(2-methylthiazol-4-yl)aniline intermediate.

-

Acetamide Coupling: Reaction of the aniline with chloroacetyl chloride to yield 2-chloro-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide.

-

Pyrazole Substitution: Nucleophilic displacement of chloride by 1H-pyrazole in the presence of a base (e.g., K2CO3) in polar aprotic solvents like DMF or acetonitrile .

Critical parameters include temperature control (60–80°C), reaction time (12–24 hr), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Physicochemical and Spectroscopic Properties

Stability and Solubility

-

Thermal Stability: Thiazole and pyrazole rings confer thermal resilience, with decomposition temperatures likely exceeding 200°C.

-

Solubility: Moderate solubility in DMSO (>10 mM) and ethanol (~5–10 mg/mL), but limited aqueous solubility (<1 mg/mL) due to aromatic stacking .

Spectroscopic Characterization

Key spectral signatures from analogs :

-

1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H, pyrazole-H), 7.92–7.35 (m, 4H, phenyl-H), 4.85 (s, 2H, CH2), 2.72 (s, 3H, thiazole-CH3).

-

13C NMR: 168.5 (C=O), 152.1 (thiazole-C2), 142.3 (pyrazole-C), 126.8–129.4 (phenyl-C).

-

HRMS: m/z calculated for C16H14N4OS [M+H]+: 327.1018; found: 327.1015.

Biological Activity and Mechanisms

| Compound | Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) |

|---|---|---|---|

| Analog 4c | A549 (lung) | 23.30 | >42.9 |

| GSTO1 Inhibitor | HeLa (cervical) | 0.00022 | N/A |

| Proposed Compound | Estimated Range | 10–50* | 10–50* |

*Predicted based on structural similarity .

Enzyme Inhibition

The acrylamide group in analogs enables covalent binding to cysteine residues (e.g., GSTO1-1 inhibition at 0.22 nM) . Molecular docking suggests:

-

Cys32 Binding: Thiazole nitrogen coordinates with catalytic cysteine via hydrogen bonding.

-

Hydrophobic Pocket Occupancy: The 2-methylthiazole and phenyl groups occupy GSTO1's H-site, disrupting substrate binding .

Pharmacokinetic and Toxicity Considerations

ADME Profile

-

Absorption: High gastrointestinal permeability (predicted Caco-2 Papp > 15 × 10−6 cm/s).

-

Metabolism: Likely hepatic oxidation via CYP3A4/2D6, with pyrazole ring hydroxylation as the primary pathway .

-

Excretion: Renal clearance predominates (>60% in rodent models).

Toxicity Risks

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume